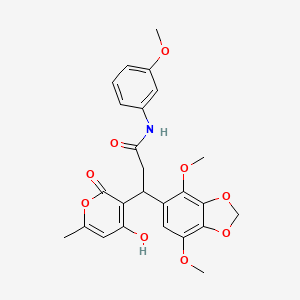
ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of bromine atoms at the 6 and 3 positions, a hydroxyl group at the 5 position, and an ethyl ester group at the 3-carboxylate position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methylindole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 6 and 3 positions.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce a hydroxyl group at the 5 position. This can be achieved using reagents such as hydrogen peroxide (H₂O₂) or other oxidizing agents.
Esterification: The final step involves esterification of the carboxylic acid group at the 3 position with ethanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 3 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The hydroxyl group at the 5 position can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can undergo reduction reactions to remove the bromine atoms or reduce the carbonyl group formed from oxidation.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, and strong oxidizing or reducing agents for oxidation and reduction reactions, respectively. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its indole core structure is a common motif in many biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets. Its brominated structure may interact with specific enzymes or receptors, providing insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl group may form hydrogen bonds or halogen bonds with specific amino acid residues in the active site of enzymes, modulating their activity. The indole core structure may also interact with aromatic residues through π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
6-Bromo-1-(3-bromophenyl)-2-methyl-1H-indole-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
1-(3-Bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lacks the bromine atom at the 6 position, which may influence its chemical reactivity and biological activity.
Ethyl 1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lacks the bromine atom at the 6 position, similar to the previous compound, but retains the ethyl ester group.
The presence of bromine atoms and the ethyl ester group in this compound makes it unique in terms of its chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C18H15Br2NO3 |
|---|---|
Poids moléculaire |
453.1 g/mol |
Nom IUPAC |
ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H15Br2NO3/c1-3-24-18(23)17-10(2)21(12-6-4-5-11(19)7-12)15-9-14(20)16(22)8-13(15)17/h4-9,22H,3H2,1-2H3 |
Clé InChI |
VYWRQMIWBPFULO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC(=CC=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B14942777.png)
![methyl 2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14942782.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine](/img/structure/B14942785.png)
![4-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14942793.png)

![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942813.png)
![Methyl 12-(4-ethoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B14942816.png)
![4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14942818.png)
![Methyl 6-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942824.png)
![7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B14942832.png)
![3-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B14942834.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14942840.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14942842.png)
![3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14942848.png)
